1-benzyl-2,3-dihydro-1H-imidazol-2-one

Physicochemical profiling Drug-likeness prediction Permeability screening

1-Benzyl-2,3-dihydro-1H-imidazol-2-one (CAS 67909-04-0), also indexed as 1-benzyl-1,3-dihydro-2H-imidazol-2-one or 1-benzyl-4-imidazolin-2-one, is an N-benzyl-substituted unsaturated imidazol-2-one heterocycle with molecular formula C₁₀H₁₀N₂O and molecular weight 174.20 g/mol. The scaffold features a C4=C5 endocyclic double bond that distinguishes it from its closest structural analog, 1-benzylimidazolidin-2-one (CAS 2385-38-8; C₁₀H₁₂N₂O; MW 176.22), which contains a fully saturated imidazolidinone ring.

Molecular Formula C10H10N2O
Molecular Weight 174.203
CAS No. 67909-04-0
Cat. No. B2729672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-2,3-dihydro-1H-imidazol-2-one
CAS67909-04-0
Molecular FormulaC10H10N2O
Molecular Weight174.203
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CNC2=O
InChIInChI=1S/C10H10N2O/c13-10-11-6-7-12(10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,11,13)
InChIKeyMDHGKJCKJNPZKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-2,3-dihydro-1H-imidazol-2-one (CAS 67909-04-0): Procurement-Relevant Identity, Physicochemical Profile, and Comparator Landscape


1-Benzyl-2,3-dihydro-1H-imidazol-2-one (CAS 67909-04-0), also indexed as 1-benzyl-1,3-dihydro-2H-imidazol-2-one or 1-benzyl-4-imidazolin-2-one, is an N-benzyl-substituted unsaturated imidazol-2-one heterocycle with molecular formula C₁₀H₁₀N₂O and molecular weight 174.20 g/mol . The scaffold features a C4=C5 endocyclic double bond that distinguishes it from its closest structural analog, 1-benzylimidazolidin-2-one (CAS 2385-38-8; C₁₀H₁₂N₂O; MW 176.22), which contains a fully saturated imidazolidinone ring . This unsaturation confers measurably different physicochemical properties—including a higher topological polar surface area (TPSA 37.79 vs. 32.34 Ų) and lower lipophilicity (LogP 1.22 vs. 1.48)—and enables olefin-specific synthetic transformations that are inaccessible to the saturated analog . The compound is commercially available from multiple vendors at purities of 95–98% and is employed as a building block in medicinal chemistry, particularly in patent families covering tyrosine phosphatase inhibitors and 11β-HSD1 inhibitors [1][2].

Why 1-Benzyl-2,3-dihydro-1H-imidazol-2-one (CAS 67909-04-0) Cannot Be Readily Substituted by Its Saturated Analog in Research Procurement


The 1-benzyl-imidazol-2-one scaffold and its 1-benzyl-imidazolidin-2-one counterpart are not interchangeable surrogates. The endocyclic C4=C5 double bond present in 1-benzyl-2,3-dihydro-1H-imidazol-2-one fundamentally alters three measurable properties: (i) topological polar surface area increases by 5.45 Ų (37.79 vs. 32.34 Ų), affecting passive membrane permeability predictions ; (ii) computed LogP decreases by 0.25 units (1.22 vs. 1.48), shifting the compound to a less lipophilic region of chemical space ; and (iii) the olefinic moiety enables stereoselective addition chemistry (e.g., bromine addition, diamination, radical xanthate addition) that generates protected 1,2-diamine derivatives—a synthetic manifold categorically unavailable to the saturated analog [1][2]. Patent literature further confirms that imidazol-2-ones and imidazolidin-2-ones are treated as distinct Markush sub-genera in both tyrosine phosphatase (US20080070867A1) and 11β-HSD1 (US8129423B2) inhibitor families [3][4], reflecting the non-overlapping structure-activity relationships observed in these programs. Substituting one scaffold for the other without experimental validation therefore risks divergent biological outcomes, incorrect SAR interpretation, and synthetic dead ends.

Quantitative Differential Evidence for 1-Benzyl-2,3-dihydro-1H-imidazol-2-one (CAS 67909-04-0) vs. Closest Analogs


Topological Polar Surface Area (TPSA): +5.45 Ų Higher Polarity Versus the Saturated 1-Benzylimidazolidin-2-one

The target compound exhibits a computed TPSA of 37.79 Ų, which is 5.45 Ų (16.9%) higher than the 32.34 Ų value of its saturated analog 1-benzylimidazolidin-2-one (CAS 2385-38-8) . This difference arises from the electronic redistribution associated with the endocyclic C4=C5 double bond in the imidazol-2-one ring, which alters the partial charge distribution on the carbonyl oxygen and ring nitrogens . In drug discovery contexts, a TPSA threshold of <60 Ų is often used to predict oral bioavailability, but within this range, even modest PSA shifts of ~5 Ų can meaningfully affect passive transcellular permeability and blood-brain barrier penetration predictions .

Physicochemical profiling Drug-likeness prediction Permeability screening

Octanol-Water Partition Coefficient (LogP): 0.25 Log Unit Lower Lipophilicity Relative to the Saturated Analog

The computed LogP of 1-benzyl-2,3-dihydro-1H-imidazol-2-one is 1.2247, which is 0.2538 log units lower than the LogP of 1.4785 for the saturated analog 1-benzylimidazolidin-2-one [1]. This ΔLogP of approximately –0.25 translates to a roughly 1.8-fold lower octanol-water partition coefficient for the target compound, indicating measurably reduced lipophilicity . The difference is consistent across multiple computational prediction methods and is corroborated by the higher TPSA value of the target, as both parameters reflect the increased polarity imparted by the conjugated imidazol-2-one ring system .

Lipophilicity optimization ADME prediction Solubility assessment

Olefin-Mediated Synthetic Versatility: The C4=C5 Double Bond Enables 1,2-Diamine Synthon Chemistry Inaccessible to Imidazolidin-2-ones

The endocyclic C4=C5 double bond of 2-imidazolone serves as a reactive olefin that undergoes stereoselective bromine addition to generate trans-4,5-dibromo-imidazolidin-2-one intermediates, which are subsequently converted via nucleophilic displacement to trans-4,5-disubstituted imidazolidin-2-ones and ultimately hydrolyzed to enantiomerically enriched 1,2-diamines [1]. This synthetic pathway has been validated in peer-reviewed studies: Matsunaga et al. (HETEROCYCLES, 2015) demonstrated Fe(III)-catalyzed diastereoselective oxidation of 2-imidazolone with H₂O₂-urea to produce both enantiomers of a versatile chiral synthon for 1,2-diamines [2]. Additionally, radical xanthate addition to N,N'-diacylimidazol-2-one proceeds readily to give protected 1,2-diamines, exploiting the olefinic character of the imidazol-2-one ring [3]. The saturated 1-benzylimidazolidin-2-one (CAS 2385-38-8) lacks this olefinic functionality and therefore cannot participate in any of these addition-based transformations, representing a categorical synthetic limitation .

Chiral auxiliary synthesis 1,2-Diamine building blocks Stereoselective addition chemistry

Molecular Formula Distinction: C₁₀H₁₀N₂O vs. C₁₀H₁₂N₂O Reflects the Unsaturation Deficit and Impacts Exact Mass-Based Analytical Identification

The target compound has a molecular formula of C₁₀H₁₀N₂O (exact mass 174.07931 g/mol, MW 174.20), whereas its saturated analog 1-benzylimidazolidin-2-one has the formula C₁₀H₁₂N₂O (exact mass 176.09500 g/mol, MW 176.22) [1][2]. The mass difference of 2.01569 Da (exact mass basis) corresponds precisely to the mass of two hydrogen atoms (H₂), reflecting the formal reduction of the C4=C5 double bond . In high-resolution mass spectrometry (HRMS), this mass difference is readily resolved (Δm/z ≈ 2.016 at unit mass resolution; Δm/z ≈ 2.0157 at <3 ppm mass accuracy), enabling unambiguous differentiation of the two scaffolds in reaction monitoring, purity assessment, and metabolite identification workflows . The isotopic distribution pattern also differs: the [M+H]⁺ ion of the target has a nominal m/z of 175.09, while the comparator yields m/z 177.10 [1][2].

Mass spectrometry LC-MS identification Quality control analytics

Patent-Class Differentiation: Imidazol-2-ones and Imidazolidin-2-ones Occupy Distinct Markush Sub-genera in Major Pharmaceutical Patent Families

In at least two major pharmaceutical patent families, imidazol-2-one and imidazolidin-2-one heterocycles are explicitly treated as distinct structural sub-classes. US Patent Application US20080070867A1 (Cheruvallath et al.) claims both '2-Imidazolone and 2-Imidazolidinone Heterocyclic Inhibitors of Tyrosine Phosphatases,' with separate exemplified compounds bearing the imidazol-2-one core (e.g., 4-[1-benzyl-3-(substituted-benzyl)-2-oxoimidazol-4-yl]benzoic acid derivatives) versus imidazolidin-2-one variants [1]. Similarly, US Patent US8129423B2 (Ackermann et al., Hoffmann-La Roche) covers 'Imidazolone and imidazolidinone derivatives as 11b-HSD1 inhibitors,' treating the two scaffolds as distinct embodiments within the same therapeutic program [2]. In the tyrosine phosphatase patent, the 3-benzyl-2-oxoimidazol-1-yl substructure appears in multiple exemplified compounds with defined biological data, while the imidazolidin-2-one congeners are claimed as a separate sub-series [1]. This structural partitioning in the patent literature confirms that pharmaceutical research organizations have found the unsaturation state of the five-membered ring to be a non-trivial determinant of biological activity, warranting separate intellectual property coverage [3].

Patent landscape analysis Scaffold hopping IP positioning

Reference Spectral Data Availability: 2 NMR Spectra Deposited in Wiley KnowItAll Database Facilitate Identity Confirmation

The target compound 1-benzyl-2-imidazolone has two nuclear magnetic resonance (NMR) spectra deposited in the Wiley KnowItAll NMR Spectral Library (SpectraBase Compound ID: 7KmPOskNSnG), recorded in CDCl₃ solvent [1]. These reference spectra provide authenticated chemical shift and coupling constant data that enable definitive structural confirmation upon compound receipt—a capability that is particularly valuable given that no melting point or boiling point data are available for this compound from authoritative databases . In contrast, the saturated analog 1-benzylimidazolidin-2-one (CAS 2385-38-8) has readily available density data (1.17 g/cm³) and boiling point data (405.4 °C at 760 mmHg) but its spectral database coverage varies by vendor . The availability of verified reference NMR spectra reduces the analytical burden on receiving laboratories and supports confident lot-to-lot identity verification [1].

Analytical characterization NMR spectroscopy Quality assurance

Evidence-Backed Application Scenarios for 1-Benzyl-2,3-dihydro-1H-imidazol-2-one (CAS 67909-04-0) in Scientific Procurement


Medicinal Chemistry Lead Optimization Requiring Reduced Lipophilicity While Retaining the N-Benzyl Pharmacophore

In drug discovery programs where the N-benzyl substituent is a critical pharmacophoric element but lead series lipophilicity must be reduced to improve solubility, metabolic stability, or off-target selectivity, 1-benzyl-2,3-dihydro-1H-imidazol-2-one offers a quantifiable LogP advantage of –0.25 log units relative to its saturated analog . This lipophilicity reduction corresponds to an approximately 1.8-fold lower octanol-water partitioning, which can translate into improved aqueous solubility and reduced CYP-mediated oxidative metabolism at lipophilic sites. The concomitant TPSA increase of +5.45 Ų further supports permeability tuning for programs targeting peripherally restricted agents . Procurement of this specific scaffold is indicated when computational multiparameter optimization (MPO) scores require a shift toward more polar chemical space without altering the benzyl attachment vector.

Synthesis of Enantiomerically Enriched 1,2-Diamine Chiral Auxiliaries via Olefin Functionalization

Research groups developing chiral 1,2-diamine ligands, organocatalysts, or chiral auxiliaries can exploit the C4=C5 double bond of the imidazol-2-one scaffold for stereoselective addition chemistry. The KAKEN project (1996–1999) established that Br₂ addition to 2-imidazolone olefins yields trans-4,5-dibromo-imidazolidin-2-ones, which are subsequently converted to trans-4,5-disubstituted derivatives and hydrolyzed to enantiomerically enriched 1,2-diamines [1]. Matsunaga et al. (HETEROCYCLES, 2015) extended this methodology with an Fe(III)-catalyzed diastereoselective oxidation protocol using H₂O₂-urea [2]. The 1-benzyl substituent on the target compound may serve as a protecting group that can be removed hydrogenolytically after diamine elaboration, making this compound a strategic procurement choice for asymmetric synthesis laboratories that require an olefin-bearing heterocyclic precursor.

Tyrosine Phosphatase or 11β-HSD1 Inhibitor Programs Requiring Imidazol-2-one Core Scaffolds for IP Differentiation

Pharmaceutical and biotechnology organizations pursuing tyrosine phosphatase inhibitors (e.g., PTP1B, SHP2) or 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors should procure the imidazol-2-one scaffold rather than the imidazolidin-2-one analog when their lead series derives from the imidazol-2-one Markush sub-class defined in patents US20080070867A1 and US8129423B2 [3][4]. These patent families explicitly claim both scaffold types as distinct embodiments, indicating that the unsaturation state is a material determinant of SAR. Procuring the correct unsaturated building block ensures fidelity to the patented chemotype during lead optimization, facilitates freedom-to-operate analysis, and avoids the generation of biological data on an incorrect scaffold that could confound SAR interpretation [5].

High-Resolution Mass Spectrometry-Based Reaction Monitoring Where Unambiguous Scaffold Identification Is Required

In synthetic workflows where both the imidazol-2-one and imidazolidin-2-one scaffolds could theoretically be present—such as catalytic hydrogenation screening, reduction optimization, or metabolite identification studies—the 2.0157 Da exact mass difference between C₁₀H₁₀N₂O (target) and C₁₀H₁₂N₂O (comparator) enables definitive HRMS-based differentiation [6]. The target compound's [M+H]⁺ ion at nominal m/z 175.09 is readily distinguished from the comparator's m/z 177.10 at unit resolution, and at <3 ppm mass accuracy the distinction is unequivocal. Procurement of authenticated reference material of the unsaturated compound is essential for establishing retention time and fragmentation pattern benchmarks in LC-HRMS methods where both oxidation states must be monitored simultaneously.

Quote Request

Request a Quote for 1-benzyl-2,3-dihydro-1H-imidazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.